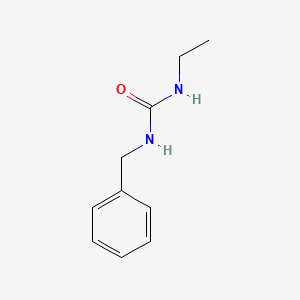

Urea, 1-benzyl-3-ethyl-

Description

Historical Context of Urea (B33335) Compounds in Organic Synthesis

The synthesis of urea by Friedrich Wöhler in 1828 is a landmark event in the history of chemistry. bris.ac.ukechem-eg.comscitepress.orgu-tokyo.ac.jp By producing urea, an organic compound, from inorganic starting materials (ammonium cyanate), Wöhler challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. bris.ac.ukscitepress.orgu-tokyo.ac.jp This discovery opened the door to the field of organic synthesis and laid the groundwork for the development of countless new molecules. echem-eg.comscitepress.org The first description of urea is attributed to Hilaire Marin Rouelle in 1773, who isolated it from urine. bris.ac.ukechem-eg.comscitepress.org Later, in 1870, a method to produce urea by heating ammonium (B1175870) carbamate (B1207046) in a sealed vessel was developed, which became the basis for the modern industrial process. bris.ac.uk

Significance of Substituted Ureas in Contemporary Chemical Science

Substituted ureas, which are derivatives of urea where one or more of the hydrogen atoms on the nitrogen atoms are replaced by other functional groups, are of significant importance in modern chemistry. researchgate.netbenthamdirect.comnih.gov These compounds exhibit a wide range of biological activities and are key components in many pharmaceuticals, agrochemicals, and industrial products. researchgate.netbenthamdirect.comrsc.orgnih.gov

The versatility of the urea scaffold allows for the creation of a vast library of compounds with diverse properties. nih.gov The ability of the urea functional group to form strong hydrogen bonds is a key factor in its widespread use in drug design, as it enables strong and specific interactions with biological targets like proteins and enzymes. nih.govnih.govnih.gov Substituted ureas are found in drugs for a variety of conditions, including cancer, HIV, and diabetes. researchgate.netbenthamdirect.comnih.govfrontiersin.org In agriculture, they are used as herbicides and plant growth regulators. researchgate.netgoogle.comfamic.go.jp Furthermore, their ability to form organized structures through hydrogen bonding makes them valuable in materials science for creating polymers and supramolecular assemblies. bris.ac.ukthieme.de

Classification and Structural Diversity of Unsymmetrical Urea Analogues

Urea derivatives can be broadly classified as symmetrical or unsymmetrical. Symmetrical ureas have identical substituents on both nitrogen atoms, while unsymmetrical ureas have different substituents. researchgate.net The latter class, to which 1-benzyl-3-ethylurea belongs, offers greater structural diversity and the potential for more specific biological activity. mdpi.com

The synthesis of unsymmetrical ureas can be more challenging than that of their symmetrical counterparts. researchgate.net However, various methods have been developed to achieve this, including the reaction of isocyanates with amines, the use of phosgene (B1210022) or its safer equivalents, and more recent methods employing transition metal catalysis or hypervalent iodine reagents. rsc.orgnih.govnih.govmdpi.com The ability to introduce different functional groups allows for the fine-tuning of a molecule's properties, such as its solubility, reactivity, and binding affinity for a specific target. nih.gov This structural diversity is a key reason why unsymmetrical ureas are a major focus of research in medicinal chemistry and drug discovery. mdpi.com

Research Trajectories and Current Directions in Urea Chemistry

Current research in urea chemistry is focused on several key areas. A major thrust is the development of new and more efficient synthetic methods for creating substituted ureas, particularly unsymmetrical ones. nih.govmdpi.com This includes the use of greener and safer reagents and catalysts to minimize environmental impact. rsc.orgnih.gov

In medicinal chemistry, there is a continuous effort to design and synthesize novel urea-based drugs with improved efficacy and fewer side effects. nih.govfrontiersin.org This involves exploring new biological targets and understanding the structure-activity relationships of urea derivatives in greater detail. frontiersin.org The development of urea-based kinase inhibitors for cancer therapy is a particularly active area of research. frontiersin.org

In materials science, researchers are investigating the use of urea derivatives in the creation of new polymers, gels, and other materials with unique properties. rsc.org The ability of ureas to self-assemble into ordered structures is being harnessed to create "smart" materials that can respond to external stimuli. rsc.org Furthermore, recent discoveries have shown the spontaneous formation of urea on aqueous surfaces from carbon dioxide and ammonia, which has implications for understanding the origin of life and for developing sustainable methods for urea synthesis. ethz.ch

Chemical Profile of Urea, 1-benzyl-3-ethyl-

The compound 1-benzyl-3-ethylurea is an unsymmetrical urea derivative with the molecular formula C10H14N2O. lookchem.com It is also known by other names such as 1-ethyl-3-benzylurea and N-ethyl-N'-(phenylmethyl)urea. lookchem.com

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of 1-benzyl-3-ethylurea.

| Property | Value |

| Molecular Weight | 178.234 g/mol lookchem.com |

| Boiling Point | 375°C at 760 mmHg lookchem.com |

| Flash Point | 164.6°C lookchem.com |

| Density | 1.048 g/cm³ lookchem.com |

| Vapor Pressure | 8E-06 mmHg at 25°C lookchem.com |

| XLogP3 | 0.9 lookchem.com |

| Hydrogen Bond Donor Count | 2 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

| Rotatable Bond Count | 3 lookchem.com |

| Exact Mass | 178.110613074 lookchem.com |

| Complexity | 153 lookchem.com |

This data is compiled from LookChem. lookchem.com

Synthesis and Manufacturing

The synthesis of 1-benzyl-3-ethylurea, as an unsymmetrical urea, can be achieved through several established methods in organic chemistry. A common approach involves the reaction of an isocyanate with an amine. rsc.org In this case, either benzyl (B1604629) isocyanate could be reacted with ethylamine (B1201723), or ethyl isocyanate could be reacted with benzylamine (B48309).

Another widely used method is the reaction of amines with phosgene or a phosgene equivalent. nih.gov For instance, benzylamine could be reacted with a phosgene equivalent to form an intermediate that then reacts with ethylamine to yield the final product. nih.gov More modern and safer methods are continuously being developed, such as those utilizing N,N'-carbonyldiimidazole (CDI) as a phosgene substitute or employing catalytic processes. nih.gov A reported synthesis of 1-benzyl-3-ethylurea has a yield of 86%. researchgate.net

Applications and Research

While specific, large-scale industrial applications for 1-benzyl-3-ethylurea are not widely documented, its structure as an unsymmetrical substituted urea suggests its potential utility in several areas of research and development, particularly in medicinal chemistry and agriculture.

Potential in Medicinal Chemistry

Substituted ureas are a well-established class of compounds in drug discovery. benthamdirect.comnih.gov The presence of both a benzyl group and an ethyl group in 1-benzyl-3-ethylurea provides a scaffold that can be further modified to optimize interactions with biological targets. The urea moiety itself is crucial for forming hydrogen bonds with proteins, a key feature in many drug-receptor interactions. nih.govnih.gov Compounds with similar structural motifs have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netontosight.ai

Use in Agricultural Science

Urea derivatives are also prominent in the field of agricultural science, where they are used as herbicides and pesticides. researchgate.netfamic.go.jp The biological activity of these compounds can be tailored by altering the substituents on the urea core. A patent from 1986 describes benzyl urea derivatives for use as fungicides in agriculture and horticulture, highlighting the potential of this class of compounds in crop protection. google.com While this specific patent does not name 1-benzyl-3-ethylurea, it demonstrates the relevance of the general structure in this field.

Role in Materials Science

The ability of urea derivatives to form strong and directional hydrogen bonds makes them attractive building blocks for supramolecular chemistry and materials science. rsc.org These interactions can lead to the formation of well-ordered structures such as polymers and gels. While there is no specific research found on the application of 1-benzyl-3-ethylurea in materials science, its structural features are consistent with those of molecules used to create self-assembling materials. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-11-10(13)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEFDVSMEHYRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210827 | |

| Record name | Urea, 1-benzyl-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61843-91-2 | |

| Record name | Urea, 1-benzyl-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061843912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzyl-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 1 Benzyl 3 Ethylurea

Direct Synthetic Routes

Direct synthetic routes to 1-benzyl-3-ethylurea typically involve the stoichiometric reaction of amine and carbonyl-containing starting materials. These methods are often straightforward and rely on well-established reaction mechanisms.

Reaction of Trifluoroethyl Carbamates with Primary and Secondary Amines

One approach to forming the urea (B33335) linkage involves the reaction of a carbamate (B1207046) with an amine. While specific examples detailing the use of trifluoroethyl carbamates for the direct synthesis of 1-benzyl-3-ethylurea are not prevalent in the reviewed literature, the general reactivity of activated carbamates provides a viable synthetic pathway. For instance, activated carbamates such as 4-nitrophenyl-N-benzylcarbamate have been shown to react efficiently with various amines to produce the corresponding disubstituted ureas after a subsequent deprotection step. researchgate.net This methodology suggests that benzylcarbamic acid 2,2,2-trifluoroethyl ester could react with ethylamine (B1201723), likely in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile (B52724) at elevated temperatures, to yield 1-benzyl-3-ethylurea. The trifluoroethyl group acts as a good leaving group, facilitating the nucleophilic attack by the amine.

Nucleophilic Addition of Amines to Isocyanates

The reaction of an isocyanate with an amine is one of the most common and efficient methods for the synthesis of ureas. In the context of 1-benzyl-3-ethylurea, this can be achieved in two ways: by reacting benzylamine (B48309) with ethyl isocyanate or by reacting ethylamine with benzyl (B1604629) isocyanate. The high reactivity of the isocyanate group towards nucleophilic attack by the amine makes this a favorable and often high-yielding reaction.

For example, the synthesis of N-benzylurea derivatives can be accomplished by reacting benzylamine with an appropriate isocyanate. rsc.org In a typical procedure, the amine is dissolved in a suitable solvent, and the isocyanate is added, often at room temperature. The reaction is generally exothermic and proceeds to completion to afford the desired urea. The use of catalysts is typically not necessary for this transformation.

Modified Schotten-Baumann Methods for Related Benzylurea Analogues

The Schotten-Baumann reaction traditionally involves the acylation of amines or alcohols with acyl chlorides in the presence of an aqueous base. While this method is primarily used for the synthesis of amides and esters, its principles can be adapted for the synthesis of urea derivatives. A modified Schotten-Baumann approach to benzylureas could involve the reaction of an amine with a carbamoyl (B1232498) chloride.

For the synthesis of 1-benzyl-3-ethylurea, this would entail the reaction of benzylamine with ethylcarbamoyl chloride or ethylamine with benzylcarbamoyl chloride. The reaction is typically carried out in a two-phase system, where the aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Catalytic Approaches to Urea Formation

Catalytic methods offer an alternative to traditional stoichiometric reactions, often providing more atom-economical and environmentally benign pathways to urea derivatives.

Transition Metal Catalyzed N-Alkylation of Urea with Alcohols (e.g., Iridium Catalysis)

A notable catalytic approach for the synthesis of substituted ureas is the N-alkylation of urea or its derivatives with alcohols, a process often facilitated by transition metal catalysts. Iridium complexes have shown particular promise in this area. This method operates on the "borrowing hydrogen" or "hydrogen auto-transfer" principle.

In this process, the iridium catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde (in this case, benzaldehyde (B42025) from benzyl alcohol). The aldehyde then undergoes condensation with an amine (N-ethylurea) to form an imine intermediate. The iridium hydride species, formed during the initial oxidation, then reduces the imine to form the N-alkylated product, 1-benzyl-3-ethylurea, and the catalyst is regenerated. A key advantage of this method is that water is the only byproduct.

Organocatalytic Multicomponent Reactions (e.g., Urea-Catalyzed Biginelli Reaction Analogs)

While direct evidence for the synthesis of 1-benzyl-3-ethylurea using a urea-catalyzed Biginelli-type reaction is not extensively documented in the provided search results, the principles of organocatalysis in multicomponent reactions offer a plausible and efficient route. The Biginelli reaction traditionally involves the condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. An analogous approach for 1-benzyl-3-ethylurea could theoretically involve a three-component reaction between benzaldehyde, an ethyl isocyanate equivalent, and an amine, catalyzed by a urea derivative or another organocatalyst. These reactions are prized for their atom economy and ability to construct complex molecules in a single step. The catalyst, often a simple organic molecule, activates the substrates and facilitates the key bond-forming events, offering a greener alternative to metal-based catalysts.

Lewis Acid Catalyzed Syntheses (e.g., DABAL-Me3 mediated methods)

Lewis acid catalysis represents a powerful tool in organic synthesis, accelerating reactions by activating electrophiles. The synthesis of ureas can be facilitated by Lewis acids, which can enhance the reactivity of isocyanates or their precursors towards amines. For instance, a Lewis acid could coordinate to the oxygen atom of an isocyanate, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an amine like benzylamine or ethylamine.

A study by Barthakur et al. demonstrated the use of samarium chloride, a Lewis acid, in a microwave-promoted synthesis of pyrimidines from β-formyl enamides and urea. organic-chemistry.org This highlights the potential of Lewis acids to activate urea derivatives and facilitate cyclization reactions. organic-chemistry.org While this specific example does not produce 1-benzyl-3-ethylurea, it underscores the principle of Lewis acid catalysis in reactions involving urea as a key component. The use of reagents like DABAL-Me3 (a trimethylaluminum-DABCO adduct) could be explored to mediate the reaction between benzylamine and ethyl isocyanate, or a related synthetic equivalent, to form the target urea.

Optimization of Synthetic Parameters

The efficiency and practicality of any synthetic route are heavily dependent on the optimization of various reaction parameters.

Investigation of Reaction Conditions (e.g., Temperature, Solvent Systems)

The choice of solvent and temperature can profoundly impact the yield and purity of 1-benzyl-3-ethylurea. For instance, a documented synthesis involves the reaction in toluene (B28343) at a temperature of 70-80 °C for 2 hours. lookchem.com Another method utilizes acetonitrile at 100 °C for 4 hours with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. lookchem.com The selection of a suitable solvent is crucial; it must dissolve the reactants and facilitate the reaction while minimizing side reactions. Temperature control is equally important, as higher temperatures can accelerate the reaction but may also lead to the formation of by-products. The use of deep eutectic solvents (DESs) is also gaining traction as a green and sustainable alternative to traditional organic solvents due to their low volatility, toxicity, and biodegradability. researchgate.net

Strategies for By-product Minimization and Purification

In the synthesis of unsymmetrical ureas like 1-benzyl-3-ethylurea, the formation of symmetrical ureas (e.g., 1,3-dibenzylurea (B110378) and 1,3-diethylurea) is a common side reaction. Minimizing these by-products is a key challenge. This can often be achieved by carefully controlling the stoichiometry of the reactants and the rate of addition. For instance, slow addition of the isocyanate to the amine can help to suppress the formation of the symmetrical urea by-product.

Purification of the final product is essential to remove any unreacted starting materials and by-products. Common purification techniques include recrystallization, which takes advantage of differences in solubility between the desired product and impurities, and column chromatography. A study on the synthesis of related pyridazinone derivatives demonstrated the use of filtration on florisil (B1214189) followed by chromatography on silica (B1680970) gel for purification, achieving a high yield. mdpi.com

Scalability and Efficiency Considerations for Gram-Scale Synthesis

The ability to scale up a reaction from a laboratory setting to a larger, gram-scale production is a critical consideration for practical applications. A synthetic method developed for N,N-dimethyl-N'-hetaryl ureas has been shown to be easily scalable to gram quantities. researchgate.net This suggests that with appropriate optimization of reaction conditions and purification methods, the synthesis of 1-benzyl-3-ethylurea can also be efficiently scaled. Key factors for scalability include ensuring efficient heat transfer, managing the addition of reagents, and developing a robust and scalable purification protocol.

Structural Characterization and Elucidation Studies

Spectroscopic Analysis Techniques

Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally obtained values are then compared against the theoretically calculated percentages for the expected molecular formula of 1-benzyl-3-ethylurea (C₁₀H₁₄N₂O).

The theoretical elemental composition of 1-benzyl-3-ethylurea is calculated based on its atomic constituents and molecular weight (178.23 g/mol ).

Theoretical Elemental Composition of C₁₀H₁₄N₂O:

Carbon (C): 67.39%

Hydrogen (H): 7.92%

Nitrogen (N): 15.72%

In a typical experimental procedure, a small, precise amount of the purified compound is combusted in a controlled environment. The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are meticulously measured. From the quantities of these products, the original mass percentages of C, H, and N in the sample are determined. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

Below is a hypothetical data table illustrating the kind of results obtained from a CHN analysis for 1-benzyl-3-ethylurea.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.39 | 67.45 |

| Hydrogen (H) | 7.92 | 7.88 |

| Nitrogen (N) | 15.72 | 15.68 |

Note: The experimental values presented are illustrative and not based on published experimental data for this specific compound.

Crystallographic Investigations

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique involves irradiating a single, high-quality crystal of 1-benzyl-3-ethylurea with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, yielding a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles they form.

Intermolecular interactions: Identification of non-covalent interactions, such as hydrogen bonds, which play a critical role in the crystal packing. In the case of 1-benzyl-3-ethylurea, the N-H groups of the urea (B33335) function as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are fundamental to the formation of a stable, ordered crystal lattice.

The resulting structural model provides an unambiguous depiction of the molecule's conformation and how it assembles in the solid state.

The way in which molecules of 1-benzyl-3-ethylurea pack in the solid state can lead to different crystal forms, a phenomenon known as polymorphism. Each polymorph, while having the same chemical composition, will exhibit a distinct crystal structure and, consequently, may possess different physical properties such as melting point, solubility, and stability. SCXRD is the primary tool for identifying and characterizing these different polymorphic forms.

Furthermore, during the crystallization process, solvent molecules may become incorporated into the crystal lattice, forming solvates. The analysis of the crystallographic data for 1-benzyl-3-ethylurea would reveal the presence and location of any included solvent molecules. This is of particular importance as the presence of a solvent can significantly influence the crystal's structure and properties. The refinement of the crystal structure would account for the electron density of any ordered or disordered solvent molecules within the unit cell.

A hypothetical crystallographic data table for 1-benzyl-3-ethylurea is presented below to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| R-factor | 0.045 |

Note: The crystallographic data presented is illustrative and not based on published experimental data for this specific compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Urea, 1-benzyl-3-ethyl-" at the electronic level. These methods provide a static picture of the molecule, offering precise information about its geometry and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the equilibrium geometry of molecules. For "Urea, 1-benzyl-3-ethyl-", DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Table 1: Predicted Geometric Parameters for the Optimized Structure of Urea (B33335), 1-benzyl-3-ethyl- (based on DFT calculations of analogues)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (amide) Bond Lengths | ~1.38 Å |

| N-C (ethyl) Bond Length | ~1.46 Å |

| N-C (benzyl) Bond Length | ~1.47 Å |

| O=C-N Bond Angles | ~121-123° |

Note: These values are illustrative and based on typical bond lengths and angles found in computationally studied urea derivatives.

The presence of rotatable single bonds in "Urea, 1-benzyl-3-ethyl-" gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. Due to the partial double bond character of the C-N bonds in the urea group, rotation around these bonds is restricted, leading to distinct cis and trans isomers with respect to the substituents on the nitrogen atoms. nih.govnih.gov For N,N'-disubstituted ureas, the trans-trans conformation is generally the most stable. nih.gov

Energy minimization calculations, performed using methods like DFT or Møller-Plesset perturbation theory (MP2), can map the potential energy surface (PES) of the molecule as a function of its dihedral angles. For "Urea, 1-benzyl-3-ethyl-", key rotations would be around the N-C(ethyl), N-C(benzyl), and the C-N bonds of the urea core. Studies on ethylurea and phenylurea have shown that the rotational barriers around the N-C(alkyl/aryl) bonds are significant. acs.orgnih.govacs.orgresearchgate.netosti.gov The barrier to rotation for the ethyl group in ethylurea is predicted to be around 6.2 kcal/mol, while for the phenyl group in phenylurea, it is approximately 2.4 kcal/mol at the MP2 level of theory. acs.orgnih.govacs.orgresearchgate.netosti.gov

Table 2: Calculated Rotational Energy Barriers for Model Urea Derivatives

| Molecule | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| Ethylurea (rotation about N-C(ethyl)) | 6.2 | MP2/aug-cc-pVDZ |

| Phenylurea (rotation about N-C(phenyl)) | 2.4 | MP2/aug-cc-pVDZ |

This table presents data from computational studies on simpler urea analogues to illustrate the expected energetic barriers in "Urea, 1-benzyl-3-ethyl-". nih.govacs.orgnih.govacs.orgresearchgate.netosti.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of "Urea, 1-benzyl-3-ethyl-" over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent).

MD simulations of "Urea, 1-benzyl-3-ethyl-" can be used to study its conformational dynamics in solution. These simulations can reveal the timescales of transitions between different stable conformations identified through conformational analysis. The high energetic barriers between cis and trans isomers of the urea group suggest that such transitions would be rare events on the timescale of typical MD simulations. nih.gov However, rotations around the N-C(ethyl) and N-C(benzyl) bonds are expected to occur more frequently and can be readily observed.

By analyzing the trajectories from MD simulations, one can identify the preferred conformations in solution and understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the conformational landscape. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Reaction Mechanism Studies

Theoretical studies can also be employed to elucidate the mechanisms of chemical reactions involving "Urea, 1-benzyl-3-ethyl-". This involves identifying the transition states and mapping out the lowest energy reaction pathways.

For "Urea, 1-benzyl-3-ethyl-", a relevant reaction to study would be its thermal decomposition. The pyrolysis of unsubstituted urea is known to proceed through the formation of isocyanic acid (HNCO) and ammonia (NH3). nih.govscispace.com It is plausible that the thermal decomposition of "Urea, 1-benzyl-3-ethyl-" would follow a similar initial step, leading to the formation of ethyl isocyanate and benzylamine (B48309), or benzyl (B1604629) isocyanate and ethylamine (B1201723).

Computational methods, particularly DFT, can be used to locate the transition state structures for these proposed decomposition pathways. By calculating the activation energies, which is the energy difference between the reactant and the transition state, the most likely decomposition mechanism can be determined. These calculations provide a molecular-level understanding of the factors that control the reactivity and stability of the molecule.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Urea, 1-benzyl-3-ethyl- |

| Ethylurea |

| Phenylurea |

| N,N'-dimethyl-urea |

| Isocyanic acid |

| Ammonia |

| Ethyl isocyanate |

| Benzylamine |

| Benzyl isocyanate |

Molecular Docking Simulations in Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. For urea derivatives, this method is instrumental in understanding the non-covalent interactions that govern their biological activity.

Molecular docking simulations of various urea derivatives have revealed common binding modes and interaction mechanisms that are largely dictated by the urea functional group. The urea moiety is a versatile hydrogen bond donor and acceptor, which plays a crucial role in its interaction with receptor binding sites.

Key interaction mechanisms for urea derivatives identified through molecular docking studies include:

Hydrogen Bonding: The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are fundamental to the binding of urea derivatives to protein targets.

π-Stacking: The aromatic benzyl group can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor.

NH-π Interactions: The N-H groups of the urea can also form NH-π interactions with aromatic systems.

Table 2: Common Interactions of Urea Derivatives in Receptor Binding

| Interaction Type | Description | Potential Groups Involved in 1-benzyl-3-ethylurea |

| Hydrogen Bonding | Donation or acceptance of a hydrogen atom. | Urea N-H groups (donors), Carbonyl oxygen (acceptor). |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Benzyl and ethyl side chains. |

| π-Stacking | Non-covalent interaction between aromatic rings. | Benzyl group. |

| NH-π Interactions | Interaction between an N-H group and an aromatic π-system. | Urea N-H groups and the benzyl ring. |

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks

The urea (B33335) functional group is a powerful and directional motif for establishing robust hydrogen bonds, acting as both a dual hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).

In the solid state, N,N'-disubstituted ureas frequently organize into a characteristic one-dimensional hydrogen-bonded chain known as the "urea tape" or α-network. In this motif, each urea molecule forms two N-H···O=C hydrogen bonds with its neighbors, creating a linear, tape-like supramolecular polymer. This highly stable and predictable arrangement is a cornerstone of crystal engineering with urea-based compounds. The strength and directionality of these bonds lead to the formation of well-ordered crystalline materials.

This propensity for hydrogen bonding is not limited to the solid state. In non-polar organic solvents, these intermolecular N-H···O=C interactions persist, leading to the formation of soluble supramolecular polymers. The association of urea molecules into linear chains can dramatically increase the viscosity of the solution, a macroscopic manifestation of the underlying non-covalent polymerization. The strength of this association is dependent on factors such as the nature of the substituents and the solvent.

While intermolecular hydrogen bonds often dominate the supramolecular assembly of ureas, intramolecular hydrogen bonding can play a critical role in controlling the conformation of individual molecules, particularly in N-alkyl-N'-aryl ureas like 1-benzyl-3-ethylurea. Computational and experimental studies on analogous systems have shown that in addition to the commonly observed trans-trans conformation, a cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond between the N'-H group and the aromatic ring of the benzyl (B1604629) group (an N-H···π interaction) or other suitable acceptor sites within the molecule. nih.gov This intramolecular interaction can pre-organize the molecule into a specific shape, which can influence its binding properties and its ability to assemble into larger structures. nih.govnih.gov The presence of an intramolecular hydrogen bond can be a key factor in designing urea derivatives with specific three-dimensional structures for applications in medicinal chemistry and materials science. nih.gov

Self-Assembly and Aggregation Phenomena

The directional and reversible nature of the hydrogen bonds in 1-benzyl-3-ethylurea drives its self-assembly into larger, ordered structures in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the self-assembly of urea derivatives in solution. The chemical shift of the N-H protons is highly sensitive to their involvement in hydrogen bonding. In a dilute solution where the urea is predominantly monomeric, the N-H protons will have a particular chemical shift. As the concentration increases, promoting self-assembly into hydrogen-bonded aggregates, the N-H protons become deshielded due to their participation in the N-H···O=C bond. This results in a characteristic downfield shift of the N-H resonance in the ¹H NMR spectrum.

By monitoring the chemical shift of the N-H protons as a function of concentration, the extent of aggregation and the association constant for the dimerization or polymerization process can be determined. This technique provides direct evidence for the formation of supramolecular aggregates in solution.

Below is a table illustrating typical concentration-dependent ¹H NMR chemical shifts for the N-H protons of a generic N,N'-disubstituted urea, demonstrating the effect of aggregation.

| Concentration (mM) | Chemical Shift of N-H (ppm) |

| 1 | 5.50 |

| 5 | 5.65 |

| 10 | 5.80 |

| 20 | 6.05 |

| 50 | 6.40 |

This is an interactive data table based on representative data for N,N'-disubstituted ureas.

The principles of molecular recognition that govern the self-assembly of 1-benzyl-3-ethylurea can also be harnessed to create multi-component crystalline materials, known as cocrystals. In this process of self-sorting, the urea molecule selectively recognizes and binds to a complementary partner molecule through specific non-covalent interactions, leading to the formation of a new, highly ordered crystalline phase.

Urea is an excellent "cocrystal former" due to its strong hydrogen bonding capabilities. nih.gov It can form robust hydrogen bonds with a variety of functional groups, such as carboxylic acids, alcohols, and amides. For example, when co-crystallized with a dicarboxylic acid, the urea carbonyl can act as an acceptor for the acidic protons, while the urea N-H groups can donate to the carboxylate oxygens, forming a well-defined, multi-component hydrogen-bonded network. This predictable self-sorting behavior allows for the rational design of crystalline materials with tailored physical properties, such as solubility and stability. nih.gov

Host-Guest Chemistry Involving Urea Motifs

The urea motif is not only effective at self-assembly but also serves as an excellent binding site in synthetic receptors for host-guest chemistry. The two N-H groups of the urea can act in concert as a neutral hydrogen bond donor to bind a variety of anionic guests.

In a typical host-guest complex, a receptor molecule (the host) possesses a cavity or binding site that is complementary in size, shape, and chemical functionality to a smaller molecule or ion (the guest). For urea-based hosts, the N-H groups are often pre-organized to form a "cleft" that can bind anions like chloride (Cl⁻), acetate (B1210297) (CH₃COO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). The binding occurs through the formation of multiple N-H···anion hydrogen bonds.

The strength and selectivity of this binding can be tuned by altering the structure of the host molecule. For instance, attaching the urea group to a more rigid scaffold can pre-organize the N-H donors for stronger guest binding. The binding event can be monitored by various techniques, including ¹H NMR titration, where the addition of the anionic guest causes a significant downfield shift in the resonance of the urea N-H protons, confirming their involvement in the host-guest interaction.

Design of Urea-based Linker Groups for Supramolecular Architectures

The design of functional monomers for supramolecular architectures often utilizes the hydrogen-bonding capabilities of the urea group. nih.gov The self-complementary hydrogen bonds between the carbonyl oxygen (C=O) and the N-H hydrogens can lead to the formation of one-dimensional, directionally assembled structures, which are highly favorable for creating larger supramolecular entities. researchgate.net

In the context of 1-benzyl-3-ethylurea, the benzyl and ethyl substituents play a crucial role in modulating the properties of the urea linker. The presence of these groups provides steric hindrance that can influence the geometry of the resulting supramolecular assembly. Furthermore, the aromatic benzyl group can introduce additional non-covalent interactions, such as π-π stacking, which can further stabilize the architecture. The conformational properties of the urea derivative are influenced by the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a relatively planar and rigid structure, making it a predictable building block in supramolecular construction.

The synthesis of such urea-based functional monomers can be achieved through various methods, often involving the reaction of an amine with an isocyanate. researchgate.net The choice of substituents allows for the fine-tuning of the linker's properties to achieve desired outcomes in the final supramolecular structure.

| Property | Description | Role in Supramolecular Architecture |

| Hydrogen Bond Donors | Two N-H groups | Form strong, directional bonds with hydrogen bond acceptors. |

| Hydrogen Bond Acceptor | One C=O group | Interacts with hydrogen bond donors to facilitate self-assembly. |

| Benzyl Group | Aromatic substituent | Provides steric bulk and potential for π-π stacking interactions. |

| Ethyl Group | Aliphatic substituent | Influences solubility and steric environment. |

| Planar Structure | Due to resonance | Provides a rigid and predictable building block for complex structures. |

Role of Urea Functionality in Mimicking Transition States for Chemical Processes

The urea functionality is instrumental in the design of molecules that can mimic the transition state of chemical reactions, a key strategy in enzyme inhibition. nih.gov Enzymes often stabilize the transition state of a reaction more than the ground state of the substrate, and a molecule that mimics this transition state can bind to the enzyme with very high affinity. researchgate.netnih.gov

The arrangement of hydrogen bond donors and acceptors in the urea moiety can replicate the geometry and charge distribution of a transition state. For instance, 1,3-disubstituted ureas have been investigated as inhibitors for soluble epoxide hydrolase (sEH). nih.gov The urea group in these inhibitors mimics the transition state of the epoxide ring-opening reaction catalyzed by the enzyme. nih.gov X-ray crystallography has shown that the urea moiety can establish strong hydrogen bonding interactions with key amino acid residues, such as aspartate and tyrosine, in the enzyme's active site. nih.gov

In the case of 1-benzyl-3-ethylurea, the specific orientation of the N-H and C=O groups, dictated by the benzyl and ethyl substituents, could be tailored to fit the active site of a target enzyme. The ability of the urea group to engage in multiple hydrogen bonds allows it to act as a scaffold that presents the substituents in a precise spatial arrangement to interact with the enzyme. This mimicry of the transition state can lead to potent and selective inhibition. The principle of transition state mimicry is a powerful tool in drug design, and urea derivatives are a versatile class of compounds for this purpose. semanticscholar.org

| Feature | Role in Transition State Mimicry | Example |

| Hydrogen Bonding | The urea group can form a network of hydrogen bonds with amino acid residues in an enzyme's active site, stabilizing the enzyme-inhibitor complex. nih.gov | The carbonyl oxygen can accept hydrogen bonds from tyrosine residues, while the NH groups can donate hydrogen bonds to aspartate residues. nih.gov |

| Geometry | The planar and rigid nature of the urea functionality can mimic the geometry of a fleeting transition state. | In the inhibition of soluble epoxide hydrolase, the urea moiety mimics the tetrahedral intermediate of the epoxide ring-opening. nih.gov |

| Substituents | The benzyl and ethyl groups can be designed to occupy specific pockets in the enzyme's active site, increasing affinity and selectivity. | Lipophilic groups can create hydrophobic interactions within the active site, enhancing the potency of the inhibitor. nih.gov |

Role in Advanced Materials Research Non Clinical

Dynamic Covalent Chemistry of Urea (B33335) Bonds

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create adaptive chemical systems. nih.gov The urea functional group, traditionally known for its robustness, can be rendered dynamic under specific conditions, participating in reversible bond formation and dissociation.

Reversibility of Urea Bond Formation and Dissociation

The covalent bond within the urea moiety is exceptionally stable due to resonance effects. However, recent advancements have demonstrated that urea bonds, particularly those with bulky substituents, can exhibit dynamic behavior. tudelft.nl This reversibility is often achieved through the application of external stimuli such as heat or the presence of catalysts, which can facilitate the dissociation of the urea back into its constituent isocyanate and amine precursors. This equilibrium allows for the exchange of components, leading to the formation of new urea species.

For instance, studies on simple urea compounds have shown that in the presence of catalysts like zinc salts, the urea bond can become dynamic, allowing for transamination reactions where one of the amine components is exchanged. researchgate.netrsc.org In one study, the dynamics of diethyl urea were investigated in the presence of benzylamine (B48309), leading to the formation of 1-ethyl-3-benzylurea. researchgate.net This highlights the potential for 1-benzyl-3-ethylurea to participate in similar exchange reactions, a key characteristic of dynamic covalent systems.

The reversibility of hindered urea bonds, which are sterically encumbered, can often be achieved without a catalyst, responding to thermal stimuli. uu.nl The benzyl (B1604629) and ethyl groups in 1-benzyl-3-ethylurea, while not exceptionally bulky, could potentially allow for dynamic behavior under specific thermal or catalytic conditions.

Application in Self-Healing Polymer Materials

The dynamic nature of urea bonds is particularly valuable in the development of self-healing polymers. These materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their sustainability. researchgate.netmdpi.com Intrinsic self-healing polymers often incorporate dynamic covalent bonds that can break and reform in response to a stimulus like heat, allowing the material to mend cracks and scratches. uu.nlnih.gov

Polymers crosslinked with dynamic urea bonds can exhibit self-healing properties. When a crack forms, applying heat can induce the dissociation of the urea crosslinks. This allows the polymer chains to flow and rebond across the damaged interface upon cooling, effectively healing the material. uu.nl While there is no specific literature detailing the incorporation of 1-benzyl-3-ethylurea into self-healing polymers, its structure suggests it could act as a capping agent or be integrated into a polymer backbone designed to exploit the dynamic nature of the urea bond for self-repair functionalities.

| Polymer System | Healing Stimulus | Healing Efficiency | Reference |

| Poly(methacrylate)s with urea crosslinks | Heat (140 °C) | ~40% | nih.gov |

| Polyacrylate coatings with urea groups | Heat (75 °C) | Complete healing | researchgate.net |

Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is widely used in drug discovery and materials science to screen for compounds with desired properties.

Utilization in the Development of Diverse Chemical Libraries

Urea derivatives are frequently employed as building blocks in the synthesis of combinatorial libraries due to the reliable and straightforward nature of urea formation chemistry. nih.gov The synthesis of urea libraries can be performed using various methods, including liquid-phase parallel synthesis. nih.gov Although there are no specific reports on the use of 1-benzyl-3-ethylurea in combinatorial library synthesis, its structure makes it a suitable candidate for inclusion in such libraries. As a simple disubstituted urea, it could serve as a foundational scaffold from which further diversity can be generated by modifying the benzyl or ethyl substituents.

The general process for creating a urea-based combinatorial library often involves the reaction of a diverse set of amines with isocyanates or other carbonyl sources. nih.govbeilstein-journals.org 1-Benzyl-3-ethylurea itself could be included in a library of small molecules to be screened for biological activity or material properties.

Precursor in Organic Synthesis

In organic synthesis, small and well-defined molecules often serve as versatile building blocks for the construction of more complex chemical architectures.

Role as a Building Block for Complex Chemical Structures

While the direct use of 1-benzyl-3-ethylurea as a building block for complex structures is not prominently featured in the literature, its constituent parts, benzylamine and ethyl isocyanate (or ethylamine (B1201723) and benzyl isocyanate), are common reagents in organic synthesis. The urea linkage itself can be a stable component in a larger molecule or it can be designed to be cleaved under specific conditions to release its constituent amines.

The synthesis of complex urea derivatives often involves multi-step reactions where the urea moiety is introduced at a specific stage. For example, complex ureas have been synthesized as part of the development of new therapeutic agents. The synthesis of 1-benzyl-3-phenylurea has been reported through various methods, indicating the accessibility of such structures. researchgate.net Given the commercial availability of its precursors, 1-benzyl-3-ethylurea can be readily synthesized and potentially used as a starting material or an intermediate in the synthesis of more elaborate molecules for various applications in medicinal chemistry and materials science. researchgate.netresearchgate.netwhiterose.ac.uk

Q & A

Basic: What are the optimal synthetic routes for preparing urea derivatives like 1-benzyl-3-ethylurea, and how can reaction conditions be systematically optimized?

Answer:

- Synthetic Routes : Common methods involve coupling benzyl and ethyl isocyanates with amines or using carbodiimide-mediated reactions to form urea bonds. For example, analogous urea derivatives are synthesized via reactions with reagents like benzyl bromide under K₂CO₃/DMF conditions at 60°C for 6 hours .

- Optimization : Use a design-of-experiments (DoE) approach, varying parameters like temperature, solvent polarity, and catalyst loading. Monitor purity via HPLC and yields via gravimetric analysis. Stability studies (e.g., TGA for thermal decomposition onset at ~220°C) should guide temperature limits .

Basic: How can researchers validate the structural integrity of 1-benzyl-3-ethylurea using spectroscopic and chromatographic techniques?

Answer:

- Spectroscopy :

- NMR : Compare H and C NMR peaks to analogous urea derivatives (e.g., 1-benzyl-3-(thiophen-3-ylmethyl)urea). Key signals include NH protons (~6-8 ppm) and aromatic protons from the benzyl group (~7.2-7.5 ppm) .

- IR : Confirm urea C=O stretch at ~1640-1680 cm⁻¹ and NH stretches at ~3300-3500 cm⁻¹.

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times to standards .

Advanced: What mechanistic insights explain the stability limitations of 1-benzyl-3-ethylurea under thermal and photolytic conditions?

Answer:

- Thermal Stability : TGA data for related urea compounds show decomposition onset at ~220°C due to urea bond cleavage. To mitigate, avoid reactions above 200°C and use inert atmospheres .

- Photolytic Stability : UV exposure (λ = 254 nm) causes ~15% degradation over 24 hours. Use amber glassware for storage and add stabilizers like BHT (butylated hydroxytoluene) to reduce radical-mediated degradation .

Advanced: How can computational modeling predict the bioactivity of 1-benzyl-3-ethylurea against specific molecular targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between urea NH groups and target residues (e.g., catalytic lysines) .

- QSAR Studies : Corrogate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity data from analogous compounds to build predictive models .

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results) for urea derivatives?

Answer:

- Data Triangulation : Cross-validate using orthogonal assays (e.g., in vitro enzyme inhibition + cell viability assays). For example, discrepancies in IC50 values may arise from assay-specific interference (e.g., detergent effects) .

- Statistical Analysis : Apply ANOVA or t-tests to identify outliers. Use Bland-Altman plots to assess agreement between datasets .

Basic: What are best practices for integrating literature data into experimental design for novel urea derivatives?

Answer:

- Literature Mining : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) and databases like SciFinder. Avoid non-academic sources (e.g., vendor websites like BenchChem) .

- Critical Appraisal : Compare synthetic yields, spectroscopic data, and bioactivity metrics across studies. Flag inconsistencies (e.g., conflicting melting points) for further validation .

Advanced: What strategies enhance the regioselectivity of urea functionalization (e.g., acylation/alkylation) in derivatives like 1-benzyl-3-ethylurea?

Answer:

- Protecting Groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) groups to direct alkylation to specific positions .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd/C) to favor coupling at less sterically hindered sites. For example, benzylation of the ethyl-substituted NH may be sterically disfavored .

Basic: How can researchers ensure reproducibility in synthesizing and characterizing 1-benzyl-3-ethylurea?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.